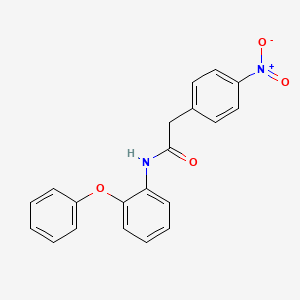![molecular formula C17H14N2O3S B5806124 O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate, also known as BMOTC, is a chemical compound used in scientific research. It belongs to the class of thiocarbonates and has been studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate in lab experiments is its high yield of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate. One potential direction is to further investigate its potential as an anticancer agent and to explore its mechanisms of action. Another direction is to study its potential applications in the treatment of inflammatory diseases and to further investigate its anti-inflammatory properties. Additionally, further research could be done to explore its potential as an antimicrobial agent and to investigate its effects on different types of bacteria and fungi.
In conclusion, O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is a chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and it has been studied extensively for its potential uses in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in different areas of research.
合成法
The synthesis of O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate involves the reaction of benzyl isocyanate with 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol in the presence of a base. The reaction yields O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate as a white solid with a high yield.
科学的研究の応用
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
benzyl [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)15-18-19-16(22-15)23-17(20)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLRBCFFYDOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)
![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)

![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)



![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)

